

# Spectroscopic Profile of Abiesadine Q: A Technical Guide

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## Compound of Interest

Compound Name: **Abiesadine Q**

Cat. No.: **B13909268**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Abiesadine Q**, a diterpenoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development contexts. All data is sourced from the primary literature describing its isolation and structure elucidation.

## Introduction

**Abiesadine Q** is a member of the abietane diterpenoid class of natural products, which are characterized by a 20-carbon tetracyclic skeleton. It was first isolated from the aerial parts of *Abies georgei*, a species of fir tree. The structural elucidation of **Abiesadine Q** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. This guide presents a detailed summary of this critical data.

## Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **Abiesadine Q**.

### Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule.

| Technique | Ionization Mode | m/z [M+H]+ | Molecular Formula                              |
|-----------|-----------------|------------|--|
| HR-ESI-MS | Positive        | 333.2098   | C <sub>20</sub> H <sub>28</sub> O <sub>4</sub> |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Abiesadine Q**, recorded in deuterated chloroform (CDCl<sub>3</sub>), are presented below.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Abiesadine Q** (500 MHz, CDCl<sub>3</sub>)

| Position   | $\delta$ H (ppm) | Multiplicity | J (Hz)     |
|------------|------------------|--------------|------------|
| 1 $\alpha$ | 1.65             | m            |            |
| 1 $\beta$  | 2.20             | m            |            |
| 2 $\alpha$ | 1.80             | m            |            |
| 2 $\beta$  | 1.95             | m            |            |
| 3 $\alpha$ | 3.35             | dd           | 11.5, 4.5  |
| 5          | 1.90             | m            |            |
| 6 $\alpha$ | 2.80             | dd           | 18.0, 5.0  |
| 6 $\beta$  | 2.95             | dd           | 18.0, 14.0 |
| 11         | 7.98             | s            |            |
| 14         | 6.95             | s            |            |
| 15         | 3.50             | sept         | 7.0        |
| 16         | 1.25             | d            | 7.0        |
| 17         | 1.26             | d            | 7.0        |
| 18         | 1.23             | s            |            |
| 19         | 1.28             | s            |            |
| 20         | 2.15             | s            |            |

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Abiesadine Q** (125 MHz,  $\text{CDCl}_3$ )

| Position | $\delta$ C (ppm) |
|----------|------------------|
| 1        | 38.5             |
| 2        | 19.2             |
| 3        | 78.5             |
| 4        | 37.8             |
| 5        | 51.2             |
| 6        | 30.1             |
| 7        | 178.2            |
| 8        | 124.5            |
| 9        | 148.5            |
| 10       | 37.1             |
| 11       | 145.8            |
| 12       | 124.8            |
| 13       | 138.5            |
| 14       | 118.2            |
| 15       | 26.8             |
| 16       | 22.5             |
| 17       | 22.6             |
| 18       | 28.5             |
| 19       | 21.8             |
| 20       | 12.5             |

## Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule, while UV spectroscopy provides information about conjugated systems.

Table 4: IR and UV Spectroscopic Data for **Abiesadine Q**

| Technique | Solvent/Medium | Absorption ( $\lambda_{\text{max}}$ or $\nu_{\text{max}}$ ) | Functional Group Assignment           |
|-----------|----------------|---|---------------------------------------|
| UV        | MeOH           | 220, 280 nm   | Conjugated system                     |
| IR        | KBr            | 3450, 1750, 1680, 1610 $\text{cm}^{-1}$                     | -OH, C=O (lactone), C=O (ketone), C=C |

## Experimental Protocols

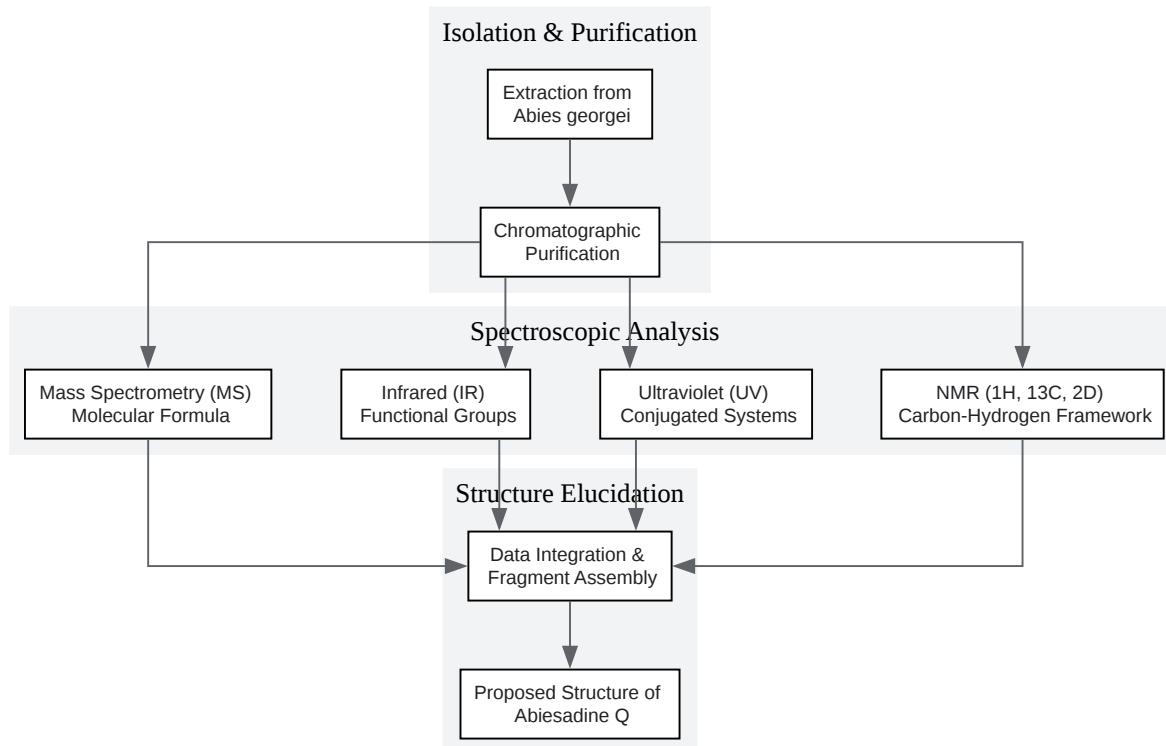
The spectroscopic data presented above were obtained using standard laboratory procedures as described in the source publication. A general overview of the methodologies is provided below.

## General Experimental Procedures

- UV Spectroscopy: UV spectra were recorded on a spectrophotometer using methanol as the solvent.
- IR Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with potassium bromide (KBr) pellets.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

## Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structure elucidation of a novel natural product like **Abiesadine Q** is depicted in the following diagram.



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### Workflow for the isolation and structural elucidation of **Abiesadine Q**.

This guide serves as a centralized resource for the spectroscopic data of **Abiesadine Q**. For further details on the isolation and biological activity, researchers are encouraged to consult the primary literature.

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